molecular formula C4H4N4O2 B1521348 6-Amino-1,2,4-triazine-5-carboxylic acid CAS No. 412278-71-8

6-Amino-1,2,4-triazine-5-carboxylic acid

Cat. No.: B1521348
CAS No.: 412278-71-8
M. Wt: 140.1 g/mol
InChI Key: ANYNZUPMAFITPJ-UHFFFAOYSA-N
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Description

6-Amino-1,2,4-triazine-5-carboxylic acid is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Scientific Research Applications

6-Amino-1,2,4-triazine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives used in materials science and catalysis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of agrochemicals and dyes

Future Directions

Triazine derivatives, including 6-Amino-1,2,4-triazine-5-carboxylic acid, have potential applications in various fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties, such as antitumor properties . Therefore, future research could focus on exploring these potential applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,4-triazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with cyanoacetic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Amino-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazine-3,5-dicarboxylic acid
  • 2-Amino-1,3,5-triazine
  • 6-Chloro-1,2,4-triazine-5-carboxylic acid

Uniqueness

6-Amino-1,2,4-triazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it exhibits a higher potential for forming stable complexes with metal ions and biological macromolecules, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-amino-1,2,4-triazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2/c5-3-2(4(9)10)6-1-7-8-3/h1H,(H2,5,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNZUPMAFITPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666391
Record name 6-Amino-1,2,4-triazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412278-71-8
Record name 6-Amino-1,2,4-triazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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